molecular formula C14H11FN4 B6461860 4-(3-fluorophenyl)-1-phenyl-1H-1,2,3-triazol-5-amine CAS No. 1839480-52-2

4-(3-fluorophenyl)-1-phenyl-1H-1,2,3-triazol-5-amine

Cat. No.: B6461860
CAS No.: 1839480-52-2
M. Wt: 254.26 g/mol
InChI Key: SAFWDWFUMSNPKF-UHFFFAOYSA-N
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Description

4-(3-Fluorophenyl)-1-phenyl-1H-1,2,3-triazol-5-amine is a nitrogen-containing heterocyclic compound featuring a 1,2,3-triazole core substituted with a 3-fluorophenyl group at position 4 and a phenyl group at position 1. For example, related triazole derivatives, such as 4-(1H-benzo[d]imidazol-2-yl)-1-phenyl-1H-1,2,3-triazol-5-amine, have demonstrated antiviral activity against hepatitis B virus (HBV) with IC₅₀ values in the low micromolar range . The fluorine atom at the 3-position of the phenyl ring likely enhances electronic effects and metabolic stability, making it a candidate for drug development .

Properties

IUPAC Name

5-(3-fluorophenyl)-3-phenyltriazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN4/c15-11-6-4-5-10(9-11)13-14(16)19(18-17-13)12-7-2-1-3-8-12/h1-9H,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAFWDWFUMSNPKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(N=N2)C3=CC(=CC=C3)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-fluorophenyl)-1-phenyl-1H-1,2,3-triazol-5-amine typically involves the use of azide-alkyne cycloaddition, also known as the Huisgen cycloaddition. This reaction is catalyzed by copper(I) and proceeds under mild conditions. The general synthetic route involves the following steps:

  • Preparation of the azide precursor: The azide is synthesized from the corresponding amine by treatment with sodium azide.
  • Preparation of the alkyne precursor: The alkyne is synthesized from the corresponding halide by treatment with a strong base such as sodium amide.
  • Cycloaddition reaction: The azide and alkyne precursors are combined in the presence of a copper(I) catalyst to form the triazole ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(3-fluorophenyl)-1-phenyl-1H-1,2,3-triazol-5-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the triazole ring to other functional groups.

    Substitution: The fluorophenyl and phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups onto the phenyl rings.

Scientific Research Applications

4-(3-fluorophenyl)-1-phenyl-1H-1,2,3-triazol-5-amine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent. The compound’s ability to inhibit specific enzymes and proteins makes it a candidate for drug development.

    Materials Science: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

    Biological Studies: Researchers study its interactions with biological molecules to understand its mechanism of action and potential therapeutic uses.

    Industrial Applications: It is utilized in the development of new chemical processes and products, including catalysts and sensors.

Mechanism of Action

The mechanism of action of 4-(3-fluorophenyl)-1-phenyl-1H-1,2,3-triazol-5-amine involves its interaction with specific molecular targets. The compound binds to enzymes and proteins, inhibiting their activity. This inhibition can disrupt essential biological pathways, leading to antimicrobial or anticancer effects. The triazole ring and the fluorophenyl group play crucial roles in the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Features of Analogs

Compound Name Molecular Formula Substituents Synthesis Method Pharmacological Activity Key References
4-(3-Fluorophenyl)-1-phenyl-1H-1,2,3-triazol-5-amine C₁₄H₁₁FN₄ 3-Fluorophenyl (C4), Phenyl (C1), NH₂ (C5) Not explicitly described (similar to CuAAC click chemistry) Unknown (predicted antiviral potential)
4-(1H-Benzo[d]imidazol-2-yl)-1-phenyl-1H-1,2,3-triazol-5-amine C₁₅H₁₂N₆ Benzimidazole (C4), Phenyl (C1), NH₂ (C5) One-step synthesis via Buchwald–Hartwig reaction Anti-HBV activity (IC₅₀: low μM range)
1-(3-Fluorophenyl)-4-(4-phenyl-1,3-thiazol-2-yl)-1H-1,2,3-triazol-5-amine (F988-0136) C₁₇H₁₂FN₅S 3-Fluorophenyl (C1), Thiazolyl (C4), NH₂ (C5) Multi-step synthesis (thiazole coupling) No reported activity; structural focus
4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine C₁₈H₁₃F₃N₆O Oxadiazolyl (C4), Trifluoromethylphenyl (C1), NH₂ (C5) Multi-step (oxadiazole ring formation) Unknown (predicted kinase inhibition)
4-Amino-5-(3-fluorophenyl)-2H-1,2,4-triazole-3-thione C₈H₆FN₅S 3-Fluorophenyl (C5), Thione (C3) Fusion of 3-fluorobenzoic acid with thiocarbohydrazide No reported activity; synthetic intermediate

Key Observations:

Synthetic Efficiency : The benzimidazole-triazole hybrid (C₁₅H₁₂N₆) is synthesized in one step , whereas analogs like F988-0136 require multi-step protocols .

Substituent Impact :

  • Fluorine : Enhances electronegativity and metabolic stability in 3-fluorophenyl derivatives .
  • Benzimidazole : Introduces planar aromaticity, improving DNA/interprotein binding (anti-HBV activity) .
  • Thiazole/Oxadiazole : Polarizable sulfur or oxygen atoms may alter solubility and target selectivity .

Pharmacological Activity : Only the benzimidazole-triazole analog has demonstrated potent anti-HBV activity, highlighting the importance of dual heterocyclic moieties .

Crystallographic and Molecular Interaction Comparisons

  • 4-(1H-Benzo[d]imidazol-2-yl)-1-phenyl-1H-1,2,3-triazol-5-amine : X-ray analysis reveals a columnar-layered crystal structure stabilized by N–H···N hydrogen bonds and π-π stacking. Solvates (THF/pyridine) exhibit isotropic packing, improving solubility .
  • 3-Phenyl-1H-1,2,4-triazol-5-amine : Forms planar crystals with tautomerism (1,2,4-triazole vs. 1,2,3-triazole), affecting hydrogen-bonding networks .
  • Target Compound : Predicted to adopt similar hydrogen-bonding patterns due to the NH₂ group, but fluorine’s steric effects may alter packing .

Pharmacophore and Docking Predictions

Molecular docking of the benzimidazole-triazole analog suggests strong interactions with HBV polymerase via hydrogen bonds and hydrophobic contacts . In contrast, the oxadiazole-containing analog (C₁₈H₁₃F₃N₆O) may target kinases due to its trifluoromethyl group’s electron-withdrawing effects . The absence of a benzimidazole or oxadiazole moiety in the target compound may limit its binding versatility unless compensatory substituents (e.g., 3-fluorophenyl) enhance affinity.

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